N-(3,4-dichlorophenyl)-4-(tetrahydro-2H-thiopyran-4-yl)piperazine-1-carboxamide
Overview
Description
N-(3,4-dichlorophenyl)-4-(tetrahydro-2H-thiopyran-4-yl)piperazine-1-carboxamide is a synthetic organic compound It is characterized by the presence of a piperazine ring, a thiopyran ring, and a dichlorophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,4-dichlorophenyl)-4-(tetrahydro-2H-thiopyran-4-yl)piperazine-1-carboxamide typically involves multiple steps:
Formation of the Piperazine Ring: This can be achieved through the reaction of ethylenediamine with a suitable dihaloalkane under basic conditions.
Introduction of the Thiopyran Ring: The thiopyran ring can be introduced via a cyclization reaction involving a suitable thiol and an alkene or alkyne.
Attachment of the Dichlorophenyl Group: This step involves the reaction of the piperazine derivative with a dichlorophenyl halide under nucleophilic substitution conditions.
Formation of the Carboxamide Group: The final step involves the reaction of the intermediate compound with a suitable isocyanate or carbamoyl chloride.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
N-(3,4-dichlorophenyl)-4-(tetrahydro-2H-thiopyran-4-yl)piperazine-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The thiopyran ring can be oxidized to form sulfoxides or sulfones.
Reduction: The dichlorophenyl group can be reduced to form the corresponding phenyl derivative.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Typical conditions involve the use of strong bases like sodium hydride or potassium tert-butoxide.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Phenyl derivatives.
Substitution: Various substituted piperazine derivatives.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological systems and interactions.
Medicine: Potential therapeutic applications due to its unique structure.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-(3,4-dichlorophenyl)-4-(tetrahydro-2H-thiopyran-4-yl)piperazine-1-carboxamide would depend on its specific application. Generally, it could interact with molecular targets such as enzymes, receptors, or nucleic acids, modulating their activity or function. The pathways involved would vary based on the biological context and the specific target.
Comparison with Similar Compounds
Similar Compounds
N-(3,4-dichlorophenyl)piperazine-1-carboxamide: Lacks the thiopyran ring.
4-(tetrahydro-2H-thiopyran-4-yl)piperazine-1-carboxamide: Lacks the dichlorophenyl group.
N-(3,4-dichlorophenyl)-4-(tetrahydro-2H-thiopyran-4-yl)piperidine-1-carboxamide: Contains a piperidine ring instead of a piperazine ring.
Uniqueness
N-(3,4-dichlorophenyl)-4-(tetrahydro-2H-thiopyran-4-yl)piperazine-1-carboxamide is unique due to the combination of its structural features, which may confer distinct chemical and biological properties compared to similar compounds.
Properties
IUPAC Name |
N-(3,4-dichlorophenyl)-4-(thian-4-yl)piperazine-1-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21Cl2N3OS/c17-14-2-1-12(11-15(14)18)19-16(22)21-7-5-20(6-8-21)13-3-9-23-10-4-13/h1-2,11,13H,3-10H2,(H,19,22) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ICZVXKNZSYZYOV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCCC1N2CCN(CC2)C(=O)NC3=CC(=C(C=C3)Cl)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21Cl2N3OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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